molecular formula C10H7F5O3 B6292141 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid ethyl ester;  90% CAS No. 128426-85-7

3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid ethyl ester; 90%

Cat. No. B6292141
CAS RN: 128426-85-7
M. Wt: 270.15 g/mol
InChI Key: CEPLJQDPAZORNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid ethyl ester (DFMTFBE) is a fluorinated organic compound with a wide range of applications in scientific research. It is a highly fluorinated derivative of benzoic acid and is used as a reagent in organic synthesis. It has been used in various applications such as in the synthesis of new molecules and materials, in the development of new analytical techniques, and in the study of biochemical and physiological effects.

Scientific Research Applications

3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid ethyl ester; 90% has been used in a wide range of scientific research applications. It has been used in the synthesis of new molecules and materials, such as polymers, polyesters, and polyanilines. It has also been used in the development of new analytical techniques, such as liquid chromatography and mass spectrometry. In addition, it has been used in the study of biochemical and physiological effects, such as its effects on enzyme activity and its ability to modulate gene expression.

Mechanism of Action

3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid ethyl ester; 90% is known to interact with the active sites of enzymes, thus modulating their activity. It is believed that 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid ethyl ester; 90% binds to the active site of an enzyme, thus blocking its activity. It can also interact with DNA and RNA, thus modulating gene expression. In addition, it has been shown to interact with proteins, thus modulating their activity.
Biochemical and Physiological Effects
3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid ethyl ester; 90% has been shown to modulate enzyme activity, gene expression, and protein activity. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and has been used in the development of new drugs. It has also been used to modulate gene expression, thus providing a way to study the effects of gene expression on disease. In addition, it has been shown to interact with proteins, thus modulating their activity.

Advantages and Limitations for Lab Experiments

3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid ethyl ester; 90% has several advantages for lab experiments. It is relatively easy to synthesize and the yield is typically around 90%. It is highly stable and has a low toxicity. In addition, it can be used in a variety of applications, such as in the synthesis of new molecules and materials, in the development of new analytical techniques, and in the study of biochemical and physiological effects.
However, there are also some limitations to using 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid ethyl ester; 90% in lab experiments. It is not soluble in water and must be dissolved in organic solvents. In addition, it is not suitable for use in the development of therapeutic drugs due to its low solubility and toxicity.

Future Directions

The potential future directions for the use of 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid ethyl ester; 90% are numerous. It could be used in the development of new drugs and therapeutics, as well as in the study of gene expression and its effects on disease. It could also be used in the development of new materials and analytical techniques. In addition, it could be used in the study of biochemical and physiological effects, such as its effects on enzyme activity and its ability to modulate gene expression. Finally, it could be used in the development of new methods for the synthesis of fluorinated organic compounds.

properties

IUPAC Name

ethyl 3-(difluoromethoxy)-2,4,5-trifluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F5O3/c1-2-17-9(16)4-3-5(11)7(13)8(6(4)12)18-10(14)15/h3,10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPLJQDPAZORNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1F)OC(F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid ethyl ester

Synthesis routes and methods

Procedure details

1.76 g (0.044 moles) of a 60% w/w suspension of sodium hydride in mineral oil was added in small portions, whilst stirring and ice-cooling, to a solution of 8.83 g (0.04 moles) of ethyl 2,4,5-trifluoro-3-hydroxybenzoate [(XXIV), X=X'=F, R16 =C2H5O] [prepared as described in step (a) above] in 40 ml of dimethylformamide and, after the addition was complete, the mixture was stirred, whilst ice-cooling, for an additional 30 minutes. At the end of this time, the reaction mixture was transferred into a 200 ml stainless steel autoclave, and then 100 ml of dimethylformamide containing 28.0 g (0.32 moles) of chlorodifluoromethane were added thereto, and the mixture was stirred under pressure at 95°-100° C. for 5 hours. At the end of this time, the dimethylformamide was removed by distillation under reduced pressure, and water was added to the residue, which was extracted with toluene. The extract was washed with water and dried over anhydrous sodium sulfate, and then the solvent was removed by evaporation under reduced pressure. The residue was subjected to silica gel column chromatography, using toluene as the eluent, to give 4.85 g of ethyl 3-difluoromethoxy-2,4,5-trifluorobenzoate as a colorless liquid.
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